molecular formula C12H15NO2 B13166665 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

Cat. No.: B13166665
M. Wt: 205.25 g/mol
InChI Key: KTNFIONLTMRNST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted benzaldehydes, including 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde, can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures and reaction times.

Industrial Production Methods

Industrial production of benzaldehyde derivatives often involves the direct air oxidation of toluene in the liquid phase or the retroaldol reaction of cinnamaldehyde . These methods are scalable and can be optimized for the production of specific substituted benzaldehydes, including this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzaldehydes and pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-hydroxy-4-methylpyrrolidin-1-yl group enhances its potential interactions with biological targets and its utility in synthetic chemistry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-5-3-2-4-10(11)8-14/h2-5,8-9,12,15H,6-7H2,1H3

InChI Key

KTNFIONLTMRNST-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C2=CC=CC=C2C=O

Origin of Product

United States

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